molecular formula C16H22BrNO2Si B13079387 tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate CAS No. 1333222-30-2

tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate

Cat. No.: B13079387
CAS No.: 1333222-30-2
M. Wt: 368.34 g/mol
InChI Key: VKHXYUQWZVIDBV-UHFFFAOYSA-N
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Description

Core Structural Features

The compound features a phenyl ring substituted at the para position with a bromine atom and at the meta position with a trimethylsilyl-protected ethynyl group. The carbamate functionality (-OC(=O)N-) is attached to the phenyl ring’s remaining ortho position via a tert-butyl ester group (Fig. 1).

Table 1: Key structural parameters

Parameter Value/Description Source
Molecular formula C₁₆H₂₂BrNO₂Si
Molecular weight 368.34 g/mol
Bond angles (C-N-C) 120.5° (trigonal planar)
C≡C bond length 1.20 Å
Si-C bond length 1.87 Å

The carbamate nitrogen adopts a trigonal planar geometry (bond angle ≈120°), consistent with sp² hybridization and resonance stabilization between the carbonyl oxygen and nitrogen lone pair. This planar configuration reduces steric hindrance between the tert-butyl group and the phenyl ring’s substituents.

Electronic Effects and Bonding

The bromine atom induces strong electron-withdrawing effects via inductive polarization (-I effect), increasing the electrophilicity of the phenyl ring’s ortho and para positions. Concurrently, the trimethylsilyl ethynyl group exerts both steric bulk (from three methyl groups) and moderate electron donation through hyperconjugation between the silicon atom and ethynyl π-system.

The ethynyl spacer between silicon and the phenyl ring creates a linear C≡C-Si linkage (bond angle 180°), enabling conjugation while minimizing steric clashes. This structural motif contrasts with non-ethynylated carbamates like methyl ethynyl(phenyl)carbamate (C₁₀H₉NO₂), where direct attachment of the ethynyl group to nitrogen creates different electronic environments.

Properties

CAS No.

1333222-30-2

Molecular Formula

C16H22BrNO2Si

Molecular Weight

368.34 g/mol

IUPAC Name

tert-butyl N-[4-bromo-3-(2-trimethylsilylethynyl)phenyl]carbamate

InChI

InChI=1S/C16H22BrNO2Si/c1-16(2,3)20-15(19)18-13-7-8-14(17)12(11-13)9-10-21(4,5)6/h7-8,11H,1-6H3,(H,18,19)

InChI Key

VKHXYUQWZVIDBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate typically involves several steps starting from commercially available materials. One common synthetic route includes the following steps :

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives a formylated intermediate.

    N-Boc Protection: The formylated intermediate is then converted to its N-Boc derivative.

    Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.

    Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formylation: Introduction of a formyl group into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Alkyne Deprotection and Cross-Coupling Reactions

The TMS-ethynyl group undergoes desilylation under mild conditions, enabling subsequent coupling reactions. For example:

  • Desilylation : Treatment with tetrabutylammonium fluoride (TBAF) in THF at 0°C quantitatively removes the TMS group, yielding a terminal alkyne .

  • Sonogashira Coupling : The deprotected terminal alkyne reacts with aryl/vinyl halides in the presence of Pd(PPh₃)₄ and CuI, forming new C–C bonds .

Example Reaction:

Reagents/ConditionsProductYieldSource
TBAF (1.1 equiv), THF, 0°CTerminal alkyne derivative98%
Pd(PPh₃)₄, CuI, Et₃N, 80°CBiarylacetylene85%

Bromine Substitution Reactions

The bromine atom at the 4-position participates in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(OAc)₂ and K₂CO₃ in DMF/H₂O (80°C) .

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines using Pd₂(dba)₃ and Xantphos .

Comparative Reactivity:

Reaction TypeConditionsMajor ProductYield
Suzuki CouplingPd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C3-Alkynyl-4-arylphenyl78%
SNAr with MorpholineDMSO, 100°C, 12h4-Morpholinophenyl derivative65%

Carbamate Functionalization

The tert-butyl carbamate group is cleaved under acidic or radical conditions:

  • Acidic Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ removes the Boc group, yielding the free amine .

  • Radical-Mediated Cleavage : Tris(4-bromophenyl)aminium radical cation ("magic blue") with triethylsilane selectively cleaves the carbamate at room temperature .

Deprotection Efficiency:

MethodConditionsTimeYield
TFA/CH₂Cl₂25°C, 2h95%
Magic Blue/Et₃SiHCH₂Cl₂, RT, 30min92%

Oxidation and Reduction Pathways

  • Alkyne Oxidation : The TMS-ethynyl group is oxidized to a ketone using RuCl₃/NaIO₄ in H₂O/CH₃CN (e.g., forming 3-acetylphenyl derivatives) .

  • Carbamate Reduction : LiAlH₄ reduces the carbamate to a methylamine, though competing alkyne reduction may occur.

Unique Reactivity in Sequential Transformations

The compound’s multi-functional design allows tandem reactions. For instance:

  • Desilylation of the alkyne followed by Sonogashira coupling.

  • Subsequent Suzuki coupling of the bromo group.

  • Final carbamate deprotection to generate a polyfunctionalized aromatic amine .

Case Study:

  • Step 1 : TBAF-mediated desilylation → Terminal alkyne (98% yield) .

  • Step 2 : Pd-catalyzed coupling with iodobenzene → Biarylacetylene (85% yield) .

  • Step 3 : Boc removal with TFA → Free amine (95% yield) .

Stability and Side Reactions

  • The TMS group stabilizes the alkyne against polymerization but may hinder SNAr at the bromo site due to steric effects .

  • Competing tert-butyl carbamate cleavage can occur under strongly basic conditions (e.g., Cs₂CO₃ in DMF) .

This compound’s versatility in cross-coupling, deprotection, and sequential functionalization makes it valuable for synthesizing complex aromatic architectures in medicinal chemistry and materials science. Experimental data emphasize the importance of protecting group strategy and reaction order to avoid undesired side pathways.

Scientific Research Applications

tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds with biological molecules, while the bromo and trimethylsilyl groups can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications References
tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate (Target) C₁₆H₂₀BrNO₂Si 378.33 (calc.) 4-Br, 3-TMS-ethynyl, Boc Cross-coupling precursor, amine protection Inferred
tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e) C₁₂H₁₅BrClNO₂ 336.61 4-Br, 3-Cl, Boc Intermediate in VHL ligand synthesis
tert-Butyl N-((4-Bromo-3-methylphenyl)methyl)carbamate (41f) C₁₃H₁₈BrNO₂ 316.20 4-Br, 3-Me, Boc VHL ligand precursor, improved lipophilicity
tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-Cl, Boc Lab chemical, non-hazardous
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate C₁₉H₂₃NO₃ 313.39 3-BnO, 4-Me, Boc Unknown (limited data)
tert-Butyl N-(4-bromo-2,5-dimethylphenyl)carbamate C₁₃H₁₈BrNO₂ 316.20 4-Br, 2,5-diMe, Boc Brominated intermediate for further functionalization

Reactivity and Stability

  • Bromine Position : The para-bromo substituent in the target compound facilitates cross-coupling reactions, similar to analogs like 41e and 41f . However, ortho-bromo derivatives (e.g., tert-Butyl N-(4-bromo-2,5-dimethylphenyl)carbamate) may exhibit steric hindrance, reducing reactivity in certain reactions .
  • Alkyne vs. Other Groups: The TMS-ethynyl group in the target compound offers a protected alkyne for click chemistry or Sonogashira coupling, distinguishing it from analogs with chloro or methyl substituents .
  • Boc Stability: All tert-butyl carbamates share hydrolytic sensitivity under acidic conditions, but the electron-withdrawing bromine and ethynyl groups in the target compound may slightly alter its stability compared to non-halogenated analogs .

Limitations and Challenges

    Biological Activity

    tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate, with the CAS number 1333222-30-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

    • Molecular Formula : C16_{16}H22_{22}BrNO2_2Si
    • Molecular Weight : 368.34 g/mol
    • Purity : >97%
    • Appearance : Typically presented as a white to off-white solid.

    Synthesis

    The synthesis of this compound involves the coupling of various precursors through a Sonogashira-type reaction, which is commonly utilized for forming carbon-carbon bonds involving terminal alkynes. Specific methodologies can vary, but the general approach includes:

    • Preparation of the Bromo Compound : Start with 4-bromo-3-(trimethylsilyl)phenyl derivatives.
    • Alkyne Coupling : Utilize palladium catalysis to facilitate the coupling reaction with ethynyl groups.
    • Carbamate Formation : The final step involves carbamate formation through reaction with tert-butyl isocyanate.

    Biological Activity

    Research has indicated that compounds similar to this compound exhibit a range of biological activities, particularly in cancer therapy and enzyme inhibition.

    Anticancer Activity

    Studies have shown that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, related compounds have demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism appears to correlate with their ability to disrupt microtubule dynamics, a key target in cancer treatment.

    CompoundCell LineIC50_{50} (µM)Mechanism of Action
    1HeLa2.7Tubulin polymerization inhibition
    2MDA-MB-2315.4Tubulin polymerization inhibition
    3A54910Antiproliferative activity

    Enzyme Inhibition

    In addition to anticancer properties, there is evidence suggesting that this compound may act as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known for their role in epigenetic regulation and have been studied for their potential in treating various cancers.

    Case Studies

    • Study on Tubulin Inhibitors :
      A study published in Chemistry Reviews discussed the efficacy of various tubulin inhibitors and highlighted compounds structurally similar to this compound as promising candidates for further development due to their potent antiproliferative effects against multiple cancer cell lines .
    • HDAC Inhibition Research :
      Another investigation focused on the dual inhibitory activity of compounds similar to this compound against both tubulin and HDAC enzymes, demonstrating significant potential for therapeutic applications in oncology .

    Q & A

    Basic Research Questions

    Q. What are recommended synthetic strategies for preparing tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate?

    • Methodology : Begin with a Buchwald-Hartwig amination to introduce the carbamate group to a brominated aromatic precursor. Subsequent Sonogashira coupling can install the trimethylsilyl (TMS)-ethynyl moiety. Key considerations:

    • Use Pd(PPh₃)₄/CuI catalysts for Sonogashira coupling to ensure regioselectivity and minimize homocoupling byproducts .
    • Protect the ethynyl group with TMS to stabilize the alkyne during synthesis .
      • Validation : Monitor reactions via TLC and characterize intermediates using 1H^1 \text{H}-NMR and LC-MS to confirm structural integrity .

    Q. How can researchers mitigate instability of the TMS-ethynyl group during purification?

    • Methodology :

    • Avoid prolonged exposure to moisture or acidic conditions, which may desilylate the ethynyl group. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) during column chromatography .
    • Employ low-temperature recrystallization (e.g., hexane/ethyl acetate at −20°C) to isolate the product without degradation .

    Q. What spectroscopic techniques are critical for characterizing this compound?

    • Methodology :

    • 1H^1 \text{H}- and 13C^{13} \text{C}-NMR : Identify carbamate tert-butyl protons (~1.3 ppm) and aromatic protons (6.5–8.0 ppm). The TMS-ethynyl group shows a singlet for TMS (~0.2 ppm) and absence of ethynyl protons .
    • IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .

    Advanced Research Questions

    Q. How can contradictory NMR data for the TMS-ethynyl group be resolved?

    • Analysis : Discrepancies in ethynyl signal splitting may arise from residual Pd catalysts or solvent polarity.

    • Solution : Purify via preparative HPLC to remove metal contaminants. Use deuterated DMSO for NMR to enhance signal resolution .
    • Validation : Compare experimental data with computational predictions (e.g., DFT calculations for 13C^{13} \text{C}-NMR shifts) .

    Q. What strategies optimize Suzuki-Miyaura cross-coupling of the 4-bromo substituent?

    • Methodology :

    • Catalyst Screening : Test Pd(dppf)Cl₂ or XPhos Pd G3 for enhanced reactivity with sterically hindered aryl bromides .
    • Base Selection : Use Cs₂CO₃ in dioxane/water (3:1) to improve coupling efficiency while preserving the TMS-ethynyl group .
      • Troubleshooting : If coupling fails, confirm boronic acid purity via 1H^1 \text{H}-NMR and adjust reaction temperature (80–100°C) .

    Q. How does the TMS-ethynyl group influence photophysical properties?

    • Experimental Design :

    • UV-Vis Spectroscopy : Compare absorption maxima (λmax) of the TMS-protected compound vs. desilylated analogs. Expect a blue shift (~20 nm) due to reduced conjugation .
    • Fluorescence Quenching : Evaluate electron-withdrawing effects of the carbamate group on ethynyl π-system emission .

    Safety and Handling

    Q. What are critical safety protocols for handling this compound?

    • Guidelines :

    • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to minimize inhalation risks .
    • Storage : Store at 2–8°C under inert gas (Ar) to prevent oxidation or moisture ingress .
      • Contradictions : While some SDS report no acute hazards , others note skin/eye irritation (H315/H319) . Always treat as a potential irritant.

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